4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate
4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate
Brand Name:
Vulcanchem
CAS No.:
167638-53-1
VCID:
VC0071012
InChI:
InChI=1S/C41H45N3O7S/c1-6-42-32-20-18-28(27-38(47)51-44-36(45)22-23-37(44)46)26-31(32)40(2,3)34(42)16-8-7-9-17-35-41(4,5)39-30-15-11-10-14-29(30)19-21-33(39)43(35)24-12-13-25-52(48,49)50/h7-11,14-21,26H,6,12-13,22-25,27H2,1-5H3
SMILES:
CCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C
Molecular Formula:
C41H45N3O7S
Molecular Weight:
723.9 g/mol
4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate
CAS No.: 167638-53-1
Main Products
VCID: VC0071012
Molecular Formula: C41H45N3O7S
Molecular Weight: 723.9 g/mol
CAS No. | 167638-53-1 |
---|---|
Product Name | 4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
Molecular Formula | C41H45N3O7S |
Molecular Weight | 723.9 g/mol |
IUPAC Name | 4-[2-[(1E,3E,5Z)-5-[5-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
Standard InChI | InChI=1S/C41H45N3O7S/c1-6-42-32-20-18-28(27-38(47)51-44-36(45)22-23-37(44)46)26-31(32)40(2,3)34(42)16-8-7-9-17-35-41(4,5)39-30-15-11-10-14-29(30)19-21-33(39)43(35)24-12-13-25-52(48,49)50/h7-11,14-21,26H,6,12-13,22-25,27H2,1-5H3 |
Standard InChIKey | OPIIZKCLUIZXHG-UHFFFAOYSA-N |
Isomeric SMILES | CCN\1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C |
SMILES | CCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C |
Canonical SMILES | CCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C |
PubChem Compound | 6247768 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume